N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride
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Overview
Description
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction using sodium borohydride to yield the desired ethanimidamide compound. The final product is obtained by treating the ethanimidamide with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield methoxybenzaldehyde, while reduction can produce methoxyphenylethylamine .
Scientific Research Applications
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide;hydrochloride
- N’-hydroxy-2-(3-ethoxyphenyl)ethanimidamide;hydrochloride
- N’-hydroxy-2-(3-methoxyphenyl)propanimidamide;hydrochloride
Uniqueness
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H |
InChI Key |
RXVLDTBGEAJBHV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N\O)/N.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N.Cl |
Origin of Product |
United States |
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